6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride
Description
Historical Context of Pyrimidinylpiperazine Research
The exploration of pyrimidinylpiperazine derivatives began in the late 20th century, driven by their structural versatility and potential pharmacological applications. Early work focused on optimizing synthetic routes for piperazine-pyrimidine hybrids, such as the phase-transfer-catalyzed condensation of piperazine with chloropyrimidines, which achieved yields exceeding 80%. These methods laid the groundwork for scalable production of derivatives like 1-(2-pyrimidinyl)piperazine (1-PP), a metabolite of anxiolytic drugs such as buspirone.
The structural similarity between 1-PP and 6-(piperazin-1-yl)pyrimidin-4-amine dihydrochloride (hereafter referred to as 6-PP-DHC) positions the latter within a lineage of biologically active compounds. While 1-PP gained attention for its α2-adrenergic receptor antagonism (K~i~ = 7.3–40 nM) and partial 5-HT~1A~ agonism, 6-PP-DHC’s distinct substitution pattern—a piperazine group at the pyrimidine’s 6-position—suggests unique receptor interaction profiles. Early patents highlight the economic advantages of aqueous-phase syntheses for such compounds, which avoid costly organic solvents.
Pharmacological Relevance of Piperazine-Pyrimidine Scaffold
The piperazine-pyrimidine scaffold is a cornerstone of neuropharmacology and oncology. For example:
- Anxiolytics : Azapirones like buspirone leverage 1-PP as a metabolite to modulate serotonin and adrenergic pathways.
- Anticancer Agents : Dasatinib, a pyrimidinylpiperazine derivative, inhibits tyrosine kinases in leukemia.
- Adenosine Receptor Modulators : Recent thiazolo[5,4-d]pyrimidines with piperazine substituents exhibit nanomolar affinity for A~2A~ adenosine receptors, implicating them in neurodegenerative disease research.
6-PP-DHC’s dihydrochloride salt enhances solubility, making it advantageous for in vitro assays. Its unsubstituted 4-amine group provides a synthetic handle for further functionalization, as seen in analogues like N^5^-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, which shows IC~50~ = 7.42 nM as an A~2A~ inverse agonist.
Table 1 : Key Pharmacological Targets of Pyrimidinylpiperazine Derivatives
| Compound | Primary Target | Affinity (K~i~ or IC~50~) | Therapeutic Area |
|---|---|---|---|
| 1-(2-Pyrimidinyl)piperazine | α2-Adrenergic Receptor | 7.3–40 nM | Anxiety, Depression |
| Dasatinib | BCR-ABL Tyrosine Kinase | 0.5 nM | Chronic Myeloid Leukemia |
| Thiazolo[5,4-d]pyrimidine 11 | A~2A~ Adenosine Receptor | 8.62 nM | Neurodegeneration |
Current Research Landscape and Knowledge Gaps
Recent studies emphasize 6-PP-DHC’s role in medicinal chemistry. For instance, piperazine-containing thiazolopyrimidines demonstrate that substituting position 5 of the pyrimidine ring modulates receptor selectivity. However, gaps persist:
- Structural-Activity Relationships (SAR) : The impact of the 6-piperazinyl group on off-target binding (e.g., dopamine receptors) remains underexplored.
- Metabolic Stability : While 1-PP is well-characterized as a buspirone metabolite, 6-PP-DHC’s pharmacokinetics and metabolism are poorly documented.
- Synthetic Optimization : Current methods for 6-PP-DHC synthesis (e.g., Enamine’s protocol) achieve 95% purity, but greener solvents or catalytic systems could improve sustainability.
Ongoing work in computational drug design aims to predict 6-PP-DHC’s drug-likeness using tools like SwissADME, which evaluates parameters such as lipophilicity and hydrogen bonding. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking this compound’s full potential.
Properties
IUPAC Name |
6-piperazin-1-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5.2ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2,(H2,9,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPCUHJSBLUYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
Cyclization: As mentioned in the preparation methods, cyclization reactions are crucial in the synthesis of this compound.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the design and synthesis of new drug candidates. Its structural features suggest potential activity against various diseases, particularly cancer and neurodegenerative disorders.
Cancer Research
Recent studies indicate that derivatives of 6-Piperazin-1-ylpyrimidin-4-amine exhibit promising anti-cancer properties. For instance, compounds derived from this scaffold have been shown to inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair mechanisms that are often exploited by cancer cells.
Table 1: Inhibition of PARP Activity by Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 5a | 0.5 | Inhibits PARP1 catalytic activity |
| Compound 5e | 18 | Induces apoptosis via CASPASE activation |
Studies demonstrate that compounds such as 5e significantly enhance the cleavage of PARP1 and increase phosphorylation of H2AX, indicating their role in promoting apoptosis in cancer cells .
Neurological Disorders
The compound also shows potential as a dual inhibitor for cholinesterases, which are implicated in Alzheimer's disease. Research has identified derivatives that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting a multifaceted approach to treating cognitive decline.
Table 2: Cholinesterase Inhibition Potency
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | 9.8 | 13.8 |
The presence of a piperazine ring enhances the binding affinity to these enzymes, making it a valuable scaffold for developing new cognitive enhancers .
Synthesis and Structural Modifications
The synthesis of 6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride typically involves multi-step organic synthesis techniques that require precise control over reaction conditions to achieve high yields and purity. This compound can serve as a scaffold for further modifications, leading to more potent derivatives.
Synthetic Pathways
The synthetic approaches include:
- Acylation Reactions : Utilizing propionic acid derivatives under controlled conditions.
- Purification Techniques : Employing chromatography to isolate desired products with high purity.
These methods are crucial for developing compounds with enhanced biological activity while maintaining structural integrity .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of 6-Piperazin-1-ylpyrimidin-4-amine in preclinical models:
Case Study: Anti-Cancer Activity
In a notable study, a derivative of this compound was tested on breast cancer cell lines, demonstrating significant reductions in cell viability compared to controls. The compound's ability to inhibit PARP activity was correlated with increased apoptosis markers, suggesting its potential as a therapeutic agent in oncology .
Case Study: Neuroprotection
Another study evaluated the neuroprotective effects of piperazine derivatives against Aβ-induced toxicity in neuronal cultures. The results indicated that these compounds could significantly reduce Aβ aggregation and improve cell survival rates, underscoring their potential application in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action, but it is believed to involve modulation of cellular signaling pathways and interactions with nucleic acids .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
6-(Piperazin-1-yl)pyridin-2-amine Hydrochloride
- Structure : Pyridine ring replaces pyrimidine, with piperazine at the 6-position and amine at the 2-position.
- Key Difference : Pyridine’s reduced electronegativity compared to pyrimidine alters binding affinity and metabolic stability.
- Molecular Formula: C₉H₁₅ClN₄ (monohydrochloride salt) .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Piperidine (saturated six-membered ring) replaces piperazine, with a methyl group at the 4-position.
- Pharmacological Impact : Lower solubility but improved lipophilicity for blood-brain barrier penetration .
6-(Piperidin-4-yloxy)pyrimidin-4-amine Hydrochloride
- Structure : Piperidine linked via an oxygen atom to the pyrimidine’s 6-position.
- Key Difference : Ether linker introduces conformational rigidity and alters pharmacokinetics.
- Applications : Explored in kinase inhibition due to enhanced steric selectivity .
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-hydroxy-2-iminopyrimidin-4-amine Dihydrochloride
Physicochemical Properties
Pharmacological and Biochemical Insights
Receptor Binding and Selectivity
- Dopamine D4 Receptor Antagonists: Piperazine-substituted pyrimidines (e.g., 6-[4-(3-chlorophenyl)piperazin-1-yl] derivatives) show nanomolar affinity for D4 receptors (Ki = 2.4 nM), with >100-fold selectivity over D2/D3 receptors .
- Kinase Inhibition : Pyrimidine-piperazine hybrids (e.g., 6-piperazin-1-ylpyrimidin-4-amine) are explored as JAK2/STAT3 inhibitors due to nitrogen-rich pharmacophores .
Research Implications and Gaps
- Therapeutic Potential: Structural modifications (e.g., dihydrochloride salt, aryl substitutions) optimize bioavailability and target engagement for neurological and oncological applications.
- Data Limitations : Direct in vivo efficacy data for 6-Piperazin-1-ylpyrimidin-4-amine dihydrochloride are sparse; most studies focus on analogs .
Biological Activity
6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride is a chemical compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of heterocyclic compounds, specifically piperazine and pyrimidine derivatives, which are known for their diverse pharmacological properties.
- Molecular Formula : C8H15Cl2N5
- Molecular Weight : 252.14 g/mol
- IUPAC Name : 6-piperazin-1-ylpyrimidin-4-amine; dihydrochloride
The biological activity of 6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Research suggests that it may modulate cellular signaling pathways and interact with nucleic acids, influencing processes like apoptosis and cell proliferation.
Antimicrobial Activity
Studies have demonstrated that 6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research indicates that this compound may possess anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly through mechanisms involving poly (ADP-ribose) polymerase (PARP) inhibition. For instance, compounds structurally related to 6-Piperazin-1-ylpyrimidin-4-amine have been reported to enhance PARP cleavage and increase caspase activity in breast cancer cells, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
Comparison with Similar Compounds
6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride can be compared with other piperazine and pyrimidine derivatives regarding their biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Amino-6-piperazin-1-ylpyrimidin-4(3H)-one dihydrochloride | Similar structure with different functional groups | Anticancer activity through PARP inhibition |
| Trimetazidine | Piperazine derivative used for cardiovascular diseases | Cardioprotective effects |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 6-Piperazin-1-ylpyrimidin-4-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling pyrimidine derivatives with piperazine under basic conditions. For example, 4-(4-methylpiperazin-1-yl)aniline dihydrochloride is synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine in the presence of a base (e.g., potassium carbonate), followed by reduction and HCl salt formation . Key parameters include:
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency.
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but require controlled heating to avoid decomposition.
- Catalysts : Bases like sodium hydride facilitate nucleophilic substitution.
- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%) .
Q. How can the molecular structure of 6-Piperazin-1-ylpyrimidin-4-amine dihydrochloride be confirmed experimentally?
- Methodological Answer : Use a combination of:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 198 [M + H]+ for related piperazine derivatives) .
- NMR Spectroscopy : 1H NMR detects proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm; pyrimidine protons at δ 8.0–8.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and salt form (dihydrochloride vs. hydrochloride) .
Q. What are the critical factors affecting the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Enhanced in polar solvents (water, methanol) due to dihydrochloride salt form. Adjust pH to 4–6 for optimal solubility .
- Stability : Degrades under prolonged exposure to light, heat (>60°C), or alkaline conditions. Store at 2–8°C in airtight, light-resistant containers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the piperazine and pyrimidine rings?
- Methodological Answer :
- Analog Synthesis : Replace piperazine with morpholine or piperidine rings to assess steric/electronic effects .
- Functional Group Variation : Introduce methyl, fluoro, or methoxy groups on the pyrimidine ring and compare binding affinities (e.g., via radioligand assays) .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., GPCRs) to correlate structural changes with activity .
Q. How can contradictory bioactivity data in literature be resolved for this compound?
- Methodological Answer :
- Reproduce Experiments : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) to isolate variables .
- Analytical Validation : Use HPLC-MS to confirm compound purity (>98%) and rule out degradation products .
- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target engagement .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC with UV/ELSD Detection : Resolve impurities using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- LC-HRMS : Identify impurities at ppm levels (e.g., byproduct from incomplete piperazine coupling) .
- 1H-13C HSQC NMR : Detect trace stereoisomers or regioisomers .
Q. What strategies mitigate low yield or side-product formation during scale-up synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic reactions and improve mixing .
- Byproduct Trapping : Add scavengers (e.g., polymer-supported reagents) to remove unreacted intermediates .
- DoE (Design of Experiments) : Systematically vary temperature, solvent ratio, and catalyst loading to identify robust conditions .
Q. How can the compound’s mechanism of action in neurological pathways be elucidated?
- Methodological Answer :
- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells to assess effects on neurotransmitter release (e.g., dopamine, GABA) via HPLC .
- Target Deconvolution : Apply CRISPR-Cas9 screening or proteomics (e.g., affinity pull-down + mass spectrometry) to identify binding partners .
- In Vivo Studies : Test in zebrafish or rodent models for behavioral changes (e.g., open-field test) paired with pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
